3,4-Dimethyl-5,6,7,8-tetrahydroquinoline
Overview
Description
3,4-Dimethyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by a quinoline core structure that is partially saturated, with two methyl groups attached at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenylamine with cyclohexanone in the presence of a catalyst such as sulfuric acid can yield the desired tetrahydroquinoline derivative. Another method involves the reduction of 3,4-dimethylquinoline using hydrogenation techniques with catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts to achieve the reduction of quinoline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can lead to fully saturated quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated tetrahydroquinoline derivatives.
Scientific Research Applications
3,4-Dimethyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials with specific properties.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to bioactive molecules makes it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the methyl groups at positions 3 and 4, resulting in different chemical and biological properties.
1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.
Quinoline: The fully aromatic parent compound, which has distinct reactivity and applications.
Uniqueness
3,4-Dimethyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of methyl groups at specific positions, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-5,6,7,8-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRATDSBBLBUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2CCCCC2=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483815 | |
Record name | Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-36-3 | |
Record name | Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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